N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
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Overview
Description
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide: is a synthetic compound renowned for its versatile chemical properties and applications across various scientific disciplines, including chemistry, biology, medicine, and industry. This compound features a complex structure with both aromatic and sulfonamide functional groups, contributing to its unique reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide typically involves multi-step organic synthesis procedures. One common method includes:
Starting Materials: : Begin with 4-dimethylaminobenzaldehyde and 2,6-dimethylpyrimidin-4-amine.
Formation of Intermediate: : Subject the starting materials to a condensation reaction under mild acidic conditions to form an intermediate.
Coupling Reaction: : The intermediate is then coupled with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product.
Purification: : The compound is purified using techniques such as recrystallization or column chromatography to ensure high purity.
Industrial Production Methods
For industrial-scale production, the synthesis pathway is often optimized for cost-effectiveness and yield. Techniques such as continuous flow chemistry and advanced catalytic processes can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide: undergoes a variety of reactions, including:
Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: : Reduction reactions, often catalyzed by metals like palladium, can convert the compound into its corresponding amine derivatives.
Substitution: : The aromatic rings in the structure are amenable to electrophilic and nucleophilic substitution reactions, modifying the functional groups attached.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substituting Agents: : Halogenating agents like bromine (Br₂), nucleophiles like sodium hydroxide (NaOH).
Major Products
Reactions typically yield a range of products such as sulfonic acids, amines, and various substituted aromatic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide: finds extensive application in scientific research:
Chemistry: : Utilized as a reagent in organic synthesis and as a precursor for the development of novel compounds.
Biology: : Studied for its interactions with biomolecules and potential use as a biochemical probe.
Medicine: : Investigated for its pharmacological properties and potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: : Employed in the production of dyes, pigments, and as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The compound's mechanism of action involves its ability to interact with specific molecular targets within biological systems. It can bind to enzyme active sites or receptor proteins, modulating their activity and initiating cellular responses. The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide stands out due to its unique structural features and versatile reactivity. Similar compounds include:
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide
N-(4-{[4-(dimethylamino)-5-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide
N-(4-{[4-(dimethylamino)-6-ethylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide
Each of these compounds, while structurally similar, exhibits distinct reactivity and application profiles, highlighting the significance of subtle changes in molecular architecture.
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-14-13-19(25(2)3)23-20(21-14)22-15-5-7-16(8-6-15)24-29(26,27)18-11-9-17(28-4)10-12-18/h5-13,24H,1-4H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPPHJJXYWHVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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